molecular formula C16H23NO5 B1530967 Boc-N-Me-Ser(Bzl)-OH CAS No. 64263-84-9

Boc-N-Me-Ser(Bzl)-OH

Cat. No.: B1530967
CAS No.: 64263-84-9
M. Wt: 309.36 g/mol
InChI Key: GEKRSZPFMBQNCM-ZDUSSCGKSA-N
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Description

Boc-N-Me-Ser(Bzl)-OH: is a derivative of the amino acid serine, where the hydroxyl group of serine is protected by a benzyl group, and the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This compound is commonly used in peptide synthesis due to its stability and ease of removal of the protecting groups.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Protection of Serine: The synthesis begins with the protection of the hydroxyl group of serine using benzyl bromide in the presence of a base such as sodium hydroxide.

    Methylation: The amino group of serine is then methylated using formaldehyde and formic acid.

    Boc Protection: Finally, the amino group is protected with a tert-butyloxycarbonyl group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods: The industrial production of Boc-N-Me-Ser(Bzl)-OH follows similar synthetic routes but on a larger scale, often employing automated peptide synthesizers to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Boc-N-Me-Ser(Bzl)-OH can undergo oxidation reactions, particularly at the benzyl group, forming benzaldehyde or benzoic acid.

    Reduction: The compound can be reduced to remove the benzyl group, typically using hydrogenation with palladium on carbon (Pd/C) as a catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups using various reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with Pd/C catalyst.

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products:

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Removal of the benzyl group, yielding N-methyl-serine.

    Substitution: Various substituted serine derivatives.

Scientific Research Applications

Chemistry:

    Peptide Synthesis: Boc-N-Me-Ser(Bzl)-OH is widely used in the synthesis of peptides, providing stability to the serine residue during the elongation of the peptide chain.

Biology:

    Protein Engineering: The compound is used in the modification of proteins to study the effects of serine methylation on protein function.

Medicine:

    Drug Development: It serves as a building block in the synthesis of peptide-based drugs, particularly those targeting serine proteases.

Industry:

    Biotechnology: Used in the production of synthetic peptides for research and therapeutic purposes.

Mechanism of Action

Mechanism: Boc-N-Me-Ser(Bzl)-OH acts as a protected serine derivative in peptide synthesis. The Boc group protects the amino group from unwanted reactions, while the benzyl group protects the hydroxyl group. These protecting groups can be selectively removed under mild conditions, allowing for the incorporation of serine into peptides without side reactions.

Molecular Targets and Pathways: The compound itself does not have specific molecular targets but is used to study the role of serine residues in proteins and peptides, particularly in enzymatic reactions involving serine proteases.

Comparison with Similar Compounds

    Boc-Ser(Bzl)-OH: Similar to Boc-N-Me-Ser(Bzl)-OH but without the methylation of the amino group.

    Fmoc-N-Me-Ser(Bzl)-OH: Uses fluorenylmethyloxycarbonyl (Fmoc) as the protecting group instead of Boc.

    Boc-N-Me-Thr(Bzl)-OH: A threonine derivative with similar protecting groups.

Uniqueness: this compound is unique due to the methylation of the amino group, which can influence the conformation and reactivity of the serine residue in peptides. This makes it particularly useful in studying the effects of N-methylation on peptide structure and function.

Properties

IUPAC Name

(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylmethoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17(4)13(14(18)19)11-21-10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,19)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKRSZPFMBQNCM-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(COCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H](COCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20673997
Record name O-Benzyl-N-(tert-butoxycarbonyl)-N-methyl-L-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64263-84-9
Record name O-Benzyl-N-(tert-butoxycarbonyl)-N-methyl-L-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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